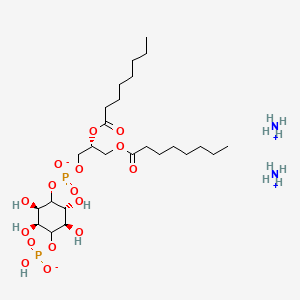

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

描述

Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.

08:0 PIP is a phosphoinositol phosphate (PIP). Among prokaryotes, PI is synthesized by mycobacteria and few other bacterial genera.

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

作用机制

Target of Action

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . The DAG and IP 3 produced by the hydrolysis of PtdIns- (4,5)- P 2 are part of a complex biochemical and signal transduction cascade .

生化分析

Biochemical Properties

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes and proteins, playing a crucial role in the generation and transmission of cellular signals . The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound .

Cellular Effects

The effects of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) exerts its effects at the molecular level through various mechanisms. It can bind to important proteins such as Group IV cPLA 2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis . It can also be further phosphorylated to give triphosphates such as PtdIns- (3,4,5)- P 3 .

Metabolic Pathways

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

生物活性

Phosphatidylinositol (PtdIns) derivatives play crucial roles in cellular signaling and membrane dynamics. Among these, PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic phosphatidylinositol analogue that has garnered attention for its potential biological activities. This article explores the biological activity of PtdIns-(4)-P1, including its mechanism of action, effects on cellular processes, and relevant research findings.

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is characterized by its unique structure, which includes:

- Phosphate Group : Essential for interaction with proteins and other biomolecules.

- Dioctanoyl Chains : These fatty acid chains enhance membrane insertion and influence the compound's hydrophobicity.

The compound's CAS number is 1246303-11-6 , and it is primarily used in signal transduction research due to its ability to mimic natural phosphatidylinositols.

PtdIns-(4)-P1 acts primarily through the modulation of signaling pathways associated with phosphoinositides. It influences various cellular processes, including:

- Signal Transduction : PtdIns-(4)-P1 participates in the activation of signaling cascades by serving as a substrate for kinases and phosphatases.

- Membrane Dynamics : The compound affects membrane fluidity and the recruitment of signaling proteins to the membrane.

Effects on Cellular Processes

Research indicates that PtdIns-(4)-P1 has several biological effects:

- Cell Proliferation : It may enhance cell growth and proliferation by activating specific signaling pathways.

- Apoptosis Regulation : PtdIns-(4)-P1 can influence apoptotic pathways, potentially serving as a protective agent against cell death.

Research Findings

Several studies have investigated the biological activity of PtdIns-(4)-P1:

- Cellular Uptake and Localization :

- Impact on Phosphoinositide Levels :

- Comparative Studies :

Case Study 1: Neuroprotective Effects

A study on hippocampal neurons indicated that PtdIns-(4)-P1 contributes to neuroprotection by stabilizing membrane integrity and enhancing synaptic signaling. The results showed that treatment with PtdIns-(4)-P1 led to increased neuronal survival under stress conditions .

Case Study 2: Cancer Cell Lines

In cancer research, PtdIns-(4)-P1 was found to inhibit proliferation in specific cancer cell lines while promoting apoptosis in others. This dual effect suggests potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities of PtdIns-(4)-P1

| Activity | Observation | Reference |

|---|---|---|

| Cell Proliferation | Enhanced proliferation in fibroblast cells | |

| Apoptosis Regulation | Induced apoptosis in cancer cell lines | |

| Membrane Dynamics | Increased membrane fluidity |

Table 2: Comparative Analysis with Other Phosphatidylinositols

科学研究应用

Cellular Signaling and Membrane Dynamics

Phosphoinositides in Cellular Physiology:

Phosphoinositides, including PtdIns-(4)-P1, play crucial roles in cellular signaling pathways. They are involved in processes such as cell growth, metabolism, and survival. The specific structure of PtdIns-(4)-P1 allows it to interact with various proteins and receptors, influencing cellular responses to external stimuli .

Membrane Partitioning Studies:

Research indicates that short-chain phosphoinositides like PtdIns-(4)-P1 can partition into plasma membranes effectively. This property is essential for studying membrane dynamics and the role of lipids in cellular electrophysiology. For instance, studies have shown that dioctanoyl species can reach physiological levels in lipid membranes, affecting the behavior of ion channels such as TRPV1 .

Pharmacological Applications

Inhibition of Ion Channels:

Recent findings highlight the potential of PtdIns-(4)-P1 in pharmacology, particularly concerning ion channels. For example, it has been shown to inhibit the proton-activated chloride channel (PAC) by stabilizing its desensitized state. This suggests that PtdIns-(4)-P1 could serve as a pharmacological tool for modulating PAC channel activity, which is relevant in conditions related to acidosis .

Drug Discovery:

The structural insights gained from studies involving PtdIns-(4)-P1 binding to ion channels pave the way for drug discovery targeting these channels. Understanding how this compound interacts with cellular targets can lead to the development of new therapeutic agents for diseases linked to ion channel dysfunctions .

Case Studies and Experimental Findings

常见问题

Q. Basic: What are the critical steps in synthesizing PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), and how do reaction conditions influence purity?

The synthesis involves attaching dioctanoyl (C8:0) fatty acids to the sn-1 and sn-2 positions of the phosphatidylinositol (PtdIns) backbone, followed by phosphorylation at the 4-position of the inositol ring. Key steps include:

- Controlled acyl chain coupling : Temperature (typically 25–37°C) and pH (6.5–7.5) are critical to ensure regioselective attachment of the dioctanoyl chains .

- Phosphorylation : Enzymatic or chemical methods introduce the phosphate group at the 4-position, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Chromatography (e.g., HPLC) removes unreacted intermediates. Ammonium salt formation enhances solubility in aqueous buffers .

Methodological Note: Monitor reaction progress via TLC or mass spectrometry to confirm acyl chain integrity and phosphorylation.

Q. Basic: How is the structural integrity of PtdIns-(4)-P1 (1,2-dioctanoyl) validated in research settings?

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., ~800–850 Da for C8 chains) and phosphorylation .

- NMR Spectroscopy : ¹H/³¹P NMR identifies inositol ring modifications and acyl chain orientation .

- Functional assays : Phospholipase C (PLC) hydrolysis tests validate bioactivity, releasing inositol-4-phosphate and diacylglycerol .

Q. Advanced: What experimental challenges arise when using dioctanoyl vs. longer acyl chains (e.g., dipalmitoyl) in phosphoinositide studies?

- Solubility vs. membrane anchoring : Dioctanoyl (C8) chains improve aqueous solubility for in vitro assays (e.g., kinase/phosphatase studies) but may reduce membrane binding efficiency compared to dipalmitoyl (C16) analogs. Use detergent-free buffers to minimize interference .

- Metabolic stability : Shorter chains are more susceptible to lipase degradation. Include protease/lipase inhibitors in cell-free systems .

- Data interpretation : C8 analogs may underestimate membrane residency times in live-cell imaging. Cross-validate with natural lipids or liposome-embedded analogs .

Q. Advanced: How can researchers resolve contradictions in lipid signaling data involving PtdIns-(4)-P1?

- Source-specific discrepancies : Synthetic analogs (e.g., ammonium vs. sodium salts) may alter charge interactions with effector proteins. Standardize counterion selection across experiments .

- Model system limitations : In vitro systems lack compartmentalization (e.g., organelle-specific lipid pools). Combine with genetic models (e.g., PI4K knockouts) to contextualize findings .

- Analytical precision : Use lipid overlay assays or protein-lipid binding studies (e.g., PH domain probes) to verify specificity .

Q. Advanced: When should researchers choose dioctanoyl over natural acyl chains for phosphoinositide studies?

- Kinetics assays : C8 chains enhance solubility for rapid mixing in stopped-flow or microfluidic systems .

- Structural studies : Short chains simplify crystallization for X-ray/NMR analysis of lipid-protein complexes .

- High-throughput screens : Dioctanoyl derivatives reduce aggregation in robotic dispensing systems .

Caution: Avoid C8 analogs for membrane curvature or trafficking studies requiring natural bilayer dynamics.

Q. Methodological: What strategies optimize the use of PtdIns-(4)-P1 (1,2-dioctanoyl) in cellular assays?

- Delivery systems : Use carrier proteins (e.g., BSA) or liposomes to introduce the lipid into cells without disrupting membranes .

- Competition assays : Pair with non-hydrolyzable analogs (e.g., PtdIns-(4)-P1 methyl ester) to block endogenous phosphatase activity .

- Imaging : Tag with fluorophores (e.g., NBD) for live-cell tracking, but validate that labeling does not alter effector binding .

Q. Methodological: How does ammonium salt formulation impact experimental outcomes compared to other counterions?

- Solubility : Ammonium salts are ideal for aqueous buffers (e.g., kinase assays), while sodium salts may precipitate in high-ionic-strength solutions .

- pH sensitivity : Ammonium ions buffer near physiological pH (7.0–7.5), reducing acid hydrolysis risks during storage .

- Protein interactions : Avoid ammonium in studies involving ammonium-sensitive proteins (e.g., glutamine synthetase). Use potassium or lithium salts instead .

属性

IUPAC Name |

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYUDEZZGXKOJR-XMXDBXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。